(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride
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Overview
Description
(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride is a chemical compound that features an amino group, a nitrophenyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride typically involves the protection and deprotection of amine functionalities. One common method involves the use of oxidative enzymes and oxidizing agents to deprotect aryl group-protected amines . The reaction conditions often require specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso derivatives, while reduction of the nitrophenyl group results in aminophenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups play crucial roles in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(4-nitrophenyl)propan-1-ol
- (3S)-3-Amino-3-(2-nitrophenyl)propan-1-ol
- (3S)-3-Amino-3-(3-chlorophenyl)propan-1-ol
Uniqueness
(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This positioning can affect the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-9(4-5-12)7-2-1-3-8(6-7)11(13)14;/h1-3,6,9,12H,4-5,10H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQGSEQBEIBHLR-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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